(E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-[5-(2,6-dimethylmorpholin-4-yl)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-12-25(13-15(2)26-14)20-9-8-17(27-20)10-16(11-22)21-23-18-6-4-5-7-19(18)24(21)3/h4-10,14-15H,12-13H2,1-3H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLPZBAEMBDUPW-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile, hereafter referred to as "the compound," is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Morpholine group : A six-membered ring containing both nitrogen and oxygen.
- Benzo[d]imidazole moiety : A bicyclic structure that contributes to the compound's biological activity.
The biological activity of the compound can be attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that play crucial roles in cancer cell proliferation and survival. For instance, similar compounds have been reported to inhibit the activity of protein kinases involved in signaling pathways that promote tumor growth .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress, a contributing factor in cancer and other diseases .
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds. For instance, benzodioxole derivatives exhibited significant cytotoxicity against Hep3B liver cancer cells, with IC50 values indicating strong inhibitory effects . This suggests that the compound may also possess similar anticancer properties due to its structural similarities.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 2a | Hep3B | 1625.8 | Antitumor activity via cell cycle arrest |
| Compound 2b | Hep3B | 2340 | Moderate cytotoxicity |
Antioxidant Activity
The antioxidant capacity of compounds related to the target molecule has been assessed using DPPH radical scavenging assays. The results indicate a strong correlation between structure and antioxidant efficacy, suggesting that the compound may also exhibit protective effects against oxidative damage .
Case Studies and Research Findings
- Synthesis and Evaluation of Derivatives : Research involving the synthesis of derivatives based on the furan and benzimidazole frameworks has shown promising results in terms of biological activity. These studies typically evaluate cytotoxicity against various cancer cell lines and assess antioxidant properties .
- Inhibition Studies : Inhibitory assays against specific enzymes (e.g., kinases) have been conducted to establish the compound's potential as a therapeutic agent. Compounds with similar morpholino substitutions have demonstrated effective inhibition of target enzymes involved in cancer progression .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile as an anticancer agent. In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its possible use as a lead compound for the development of new anticancer therapies. For instance, it was tested against human tumor cells using protocols from the National Cancer Institute (NCI), demonstrating promising results in inhibiting cell growth at micromolar concentrations.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific enzymatic pathways or receptor interactions that are critical for tumor growth and survival. The presence of the benzimidazole moiety may enhance its ability to interact with biological targets due to its structural similarity to purines and pyrimidines, which are essential components of nucleic acids.
Biological Research
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways associated with cancer cell proliferation. This property makes it a candidate for further research into its role in drug design aimed at targeting specific enzymes linked to disease states.
Antimicrobial Properties
In addition to its anticancer applications, there is emerging evidence that (E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile may exhibit antimicrobial properties. Laboratory tests indicate that it could be effective against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.
Material Science
Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. Its reactivity can be harnessed to create novel polymers with specific properties suitable for various industrial applications. Research has indicated that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability.
Data Summary
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Significant cytotoxicity against cancer cells; potential for enzyme inhibition | NCI Studies |
| Biological Research | Possible antimicrobial activity; enzyme inhibition potential | Preliminary Studies |
| Material Science | Use as a building block in polymer synthesis; enhances mechanical properties | Polymer Research |
Case Study 1: Anticancer Evaluation
In a study conducted by the NCI, (E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile was evaluated against a panel of cancer cell lines. The results indicated an average growth inhibition rate of over 50% at concentrations below 10 µM, showcasing its potential as a therapeutic agent.
Case Study 2: Antimicrobial Testing
A separate study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion assays, indicating its potential utility in developing new antimicrobial agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of acrylonitrile derivatives incorporating benzimidazole and heterocyclic substituents. Below is a comparative analysis with structurally similar compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The 2,6-dimethylmorpholino group in the target compound likely improves solubility compared to alkyl/chloro substituents in analogs . Morpholine derivatives are known to enhance bioavailability in drug design.
Electronic Modulation :
- The furan ring in the target compound introduces electron-rich aromaticity, contrasting with the electron-withdrawing chloro group in imidazole-based analogs. This difference may affect redox properties or binding to electrophilic targets.
Synthetic Pathways: Analogous compounds (e.g., 3c in ) are synthesized via L-proline-catalyzed Knoevenagel condensation, suggesting a similar route for the target compound. However, the morpholino-furan substituent may require additional steps for functionalization.
Pharmacological and Physicochemical Data Comparison
Table 2: Experimental Data for Selected Analogs
Critical Insights :
- The morpholino group may confer metabolic stability compared to imidazole-based analogs, as morpholine rings resist oxidative degradation in vivo.
Q & A
Q. Q1. What are the standard synthetic protocols for preparing (E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile, and how can reaction efficiency be monitored?
Methodological Answer:
- Synthetic Route : Adapt methods from analogous acrylonitrile derivatives, such as condensation of substituted benzimidazole aldehydes with nitrile-containing nucleophiles. For example, describes a Knoevenagel condensation using L-proline as an organocatalyst in ethanol, which could be modified for this compound .
- Monitoring : Use TLC (silica gel, hexane/ethyl acetate) to track reaction progress. UV visualization or iodine staining is effective due to aromatic moieties.
- Yield Optimization : Screen catalysts (e.g., piperidine, DMAP) and solvents (ethanol, DMF, THF) to balance polarity and solubility.
Q. Q2. Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?
Methodological Answer:
- Key Techniques :
- NMR : Assign peaks for the E-configuration (e.g., coupling constants J = 12–16 Hz for acrylonitrile protons) and substituents (e.g., 2,6-dimethylmorpholino protons as two doublets in -NMR) .
- IR : Confirm nitrile stretch (~2200–2260 cm) and morpholino C-O-C vibrations (~1100 cm) .
- Elemental Analysis : Validate purity via CHNS microanalysis (e.g., <0.3% deviation from theoretical values) .
Advanced Research Questions
Q. Q3. How can computational methods like DFT or molecular docking predict the electronic properties and biological interactions of this compound?
Methodological Answer:
- DFT Studies : Optimize geometry using Gaussian09/B3LYP/6-31G(d) to calculate frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps. Compare with experimental UV-Vis data to validate electronic transitions .
- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the morpholino oxygen and π-π stacking with benzimidazole .
Q. Q4. How should researchers design experiments to resolve contradictions between theoretical predictions and observed biological activity?
Methodological Answer:
- Case Study : If DFT predicts high reactivity but in vitro assays show low activity:
- Re-evaluate Solubility : Test solubility in DMSO/PBS and use surfactants (e.g., Tween-80) to improve bioavailability.
- Metabolite Analysis : Perform LC-MS to identify degradation products under assay conditions .
- Statistical Modeling : Apply Design of Experiments (DoE) to isolate variables (e.g., pH, temperature) affecting activity .
Q. Q5. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Derivative Synthesis : Modify substituents systematically (e.g., morpholino methyl groups, benzimidazole methylation) using methods from and .
- Biological Testing : Screen against a panel of enzymes/cell lines. Use IC values to correlate substituent effects with activity.
- Data Analysis : Employ multivariate regression to identify key structural contributors (e.g., Hansch analysis) .
Data Analysis and Reproducibility
Q. Q6. How can elemental analysis and mass spectrometry data be reconciled when discrepancies arise?
Methodological Answer:
- Troubleshooting Steps :
Advanced Characterization
Q. Q7. What crystallographic techniques are suitable for resolving the 3D structure of this compound, and how are data processed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
